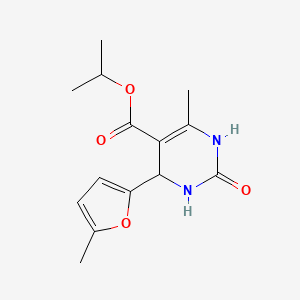![molecular formula C17H20N2O5 B3985956 methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985956.png)
methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It also contains allyloxy and methoxy groups, which are commonly found in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the allyloxy and methoxy groups attached at the 4th position of the ring . The exact structure would depend on the specific locations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could be considered include polarity, solubility, stability, and reactivity .Mecanismo De Acción
Target of Action
The compound, methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is structurally related to 4-alkoxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners . These compounds have been found to interact with various monoamine receptors and transporters . Specifically, they bind with moderate to high affinities to the serotonergic 5-HT 2A receptor, with a preference over the 5-HT 1A and 5-HT 2C receptors .
Mode of Action
The interaction of the compound with its targets involves binding to the receptors, which can lead to activation or inhibition of these receptors . The specific effects can vary depending on the receptor subtype and the specific structure of the compound . For instance, extending the 4-alkoxy group generally increases binding affinities at 5-HT 2A and 5-HT 2C receptors .
Biochemical Pathways
The compound’s interaction with the 5-HT 2A receptor suggests that it may affect serotonergic signaling pathways . Serotonin is a key neurotransmitter that modulates various central nervous system processes, including appetite, sexual activity, memory, attention, and sleep . Therefore, the compound’s action could potentially have wide-ranging effects on these processes.
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight (376404 Da) and polar surface area (95 Å 2), suggest that it may have reasonable bioavailability . The compound’s LogP value of 2.02 indicates a balance between lipophilicity and hydrophilicity, which is favorable for absorption and distribution in the body .
Result of Action
Given its interaction with the 5-ht 2a receptor, it may induce effects similar to other serotonergic compounds . These could include alterations in mood, cognition, and perception, although the exact effects would depend on various factors, including the dose and the individual’s physiological state .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-24-12-7-6-11(9-13(12)22-3)15-14(16(20)23-4)10(2)18-17(21)19-15/h5-7,9,15H,1,8H2,2-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSIHHREZYUOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-{4-[(dimethylamino)sulfonyl]benzoyl}valinate](/img/structure/B3985886.png)
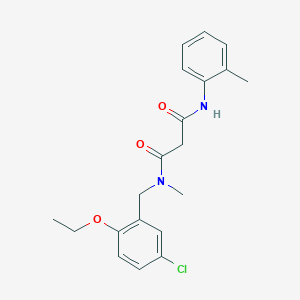
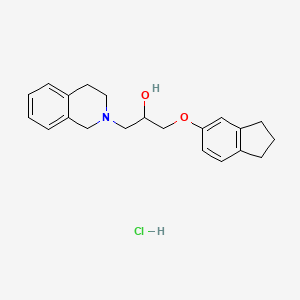

![1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3985915.png)
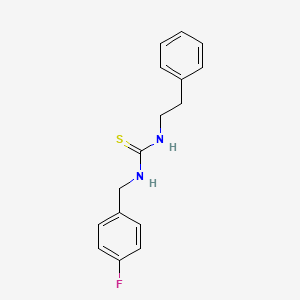
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B3985935.png)
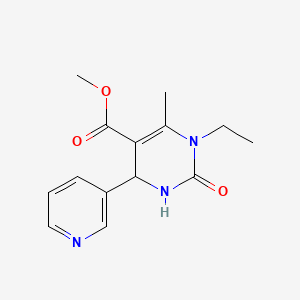
![2-chloro-N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3985940.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985948.png)
![2-ethyl-5-methyl-3'-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3985950.png)
